molecular formula C17H14BrN3 B13138929 [3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]- CAS No. 821784-58-1

[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-

Katalognummer: B13138929
CAS-Nummer: 821784-58-1
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: QYWRIOMVVZTBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine is a compound that features a bromobenzyl group attached to a bipyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 4-bromobenzylamine with 3,4’-bipyridine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique electronic properties. These complexes can participate in redox reactions and serve as catalysts in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in the synthesis of metal complexes and advanced materials .

Eigenschaften

CAS-Nummer

821784-58-1

Molekularformel

C17H14BrN3

Molekulargewicht

340.2 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C17H14BrN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2

InChI-Schlüssel

QYWRIOMVVZTBCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.